molecular formula C16H8ClF3N4S B1678725 8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 303997-35-5

8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B1678725
M. Wt: 380.8 g/mol
InChI Key: SUUMKHOVGVYGOP-UHFFFAOYSA-N
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Description

“8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline” is a chemical compound with the empirical formula C16H8ClF3N4S . It is also known as R-7050 . This compound is a cell-permeable TNF-α receptor antagonist that blocks TNF-α-induced binding of TNF-αRI with TNFαR-associated death domain protein and receptor interacting protein 1, blocking internalization of the TNFα-TNFαR complex .


Molecular Structure Analysis

The molecular weight of this compound is 380.77 . The SMILES string representation of its structure is ClC1=CC=C(N=C(SC2=CC=CC=C2)C3=NN=C(C(F)(F)F)N34)C4=C1 .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL when warmed . It is stable when stored at -20°C .

Scientific Research Applications

Antidepressant Potential and Adenosine Receptor Antagonism

Research has explored the antidepressant potential of compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class, highlighting their capacity to reduce immobility in behavioral models in rats. This suggests potential as rapid-acting antidepressant agents. Additionally, these compounds show high affinity for adenosine A1 and A2 receptors, implying a possible mechanism of action through adenosine receptor antagonism (Sarges et al., 1990).

Antimicrobial and Antifungal Properties

Various derivatives of triazolo and ditriazoloquinoxaline, including compounds similar to 8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline, have been synthesized and evaluated for their antimicrobial and antifungal activities. Some of these derivatives have shown potent antibacterial properties compared to standard antibiotics like tetracycline (Badran, Abouzid, & Hussein, 2003).

Antiviral Activities

Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been investigated for their potential as antiviral and antimicrobial agents. Some compounds in this class demonstrated promising antiviral activity in plaque-reduction assays, indicating their potential use in treating viral infections (Henen et al., 2011).

Anticonvulsant Effects

Studies on 4-styryltetrazolo[1,5-a]quinoxaline and 1-substituted-4-styryl[1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are structurally related to 8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline, have shown significant anticonvulsant activity. This suggests their potential in developing new treatments for convulsive disorders (Wagle, Adhikari, & Kumari, 2009).

Anti-inflammatory Properties

The 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines, a related class of compounds, have been synthesized and evaluated for their potential anti-inflammatory activity. They showed promising results as inhibitors of pro-inflammatory cytokines TNF-α and IL-6, suggesting potential applications in treating inflammatory conditions (Guirado et al., 2012).

Antiallergic Agents

1,4-Dihydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones, structurally similar to the compound of interest, have been developed as antiallergic agents. They exhibited promising results in inhibiting antigen-induced histamine release and IgE-mediated anaphylaxis, indicating their potential in treating allergic reactions (Loev et al., 1985)

properties

IUPAC Name

8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUMKHOVGVYGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PHL Bonfitto, ACA Naime, ME Lopes-Pires… - Thrombosis …, 2018 - Elsevier
Introduction Tumor necrosis factor-alpha (TNF-α) exerts a critical role in inflammatory events through two distinct receptors, TNFR1 and TNFR2. Platelets have been recognized as …
Number of citations: 6 www.sciencedirect.com

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